molecular formula C10H11BrN2O B2955825 (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1884712-55-3

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2955825
CAS No.: 1884712-55-3
M. Wt: 255.115
InChI Key: PKBGRARKNVLDTQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.115. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of ®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is the GABA A receptor , a major inhibitory neurotransmitter in the mammalian central nervous system . It also targets the Peroxisome proliferators-activated receptor α (PPARα) , a key regulator of fatty acid metabolism and ketogenesis .

Mode of Action

This compound, being a benzodiazepine derivative, enhances GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel . This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased . As a PPARα agonist, it promotes the expression of PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) .

Biochemical Pathways

The compound affects the GABAergic pathway by enhancing the inhibitory effect of GABA on the central nervous system . It also influences the fatty acid metabolism pathway by activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .

Pharmacokinetics

The pharmacokinetics of benzodiazepines involve absorption, distribution, metabolism, and elimination . After oral administration, absorption is reasonably rapid, with the maximum plasma concentration being attained within a short time . The elimination half-life is relatively short, indicating rapid clearance from the body .

Result of Action

The result of the compound’s action is an increase in inhibitory neurotransmission, leading to effects such as sedation, muscle relaxation, and reduction of anxiety . As a PPARα agonist, it can help regulate lipid metabolism and potentially treat conditions like non-alcoholic fatty liver disease .

Properties

IUPAC Name

(4R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBGRARKNVLDTQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NC2=C(N1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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